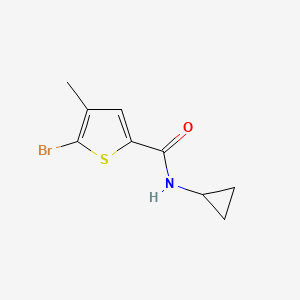

5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c1-5-4-7(13-8(5)10)9(12)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXFOOVAHSZERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride using oxalyl chloride ((COCl)₂) in dichloromethane (CH₂Cl₂) with catalytic dimethylformamide (DMF):

Key conditions :

-

Reaction time: 6 hours at 25°C

-

Anhydrous environment to prevent hydrolysis

Amidation with Cyclopropylamine

The acyl chloride reacts with cyclopropylamine in the presence of triethylamine (Et₃N) to neutralize HCl byproducts:

Optimized parameters :

-

Solvent : CH₂Cl₂ (20 mL per 2.3 mmol acyl chloride)

-

Temperature : 0–5°C initial addition, then room temperature

-

Molar ratio : 1:1.2 (acyl chloride:amine)

Reaction Optimization and Yield Data

Critical observations :

-

Excess oxalyl chloride (>3 equiv.) ensures complete acid conversion.

-

Lower yields (<60%) occur with THF due to poor acyl chloride stability.

Purification and Characterization

Workup Procedure

Spectroscopic Data

-

¹H NMR (600 MHz, DMSO-d₆) : δ 12.78 (bs, CONH), 8.77 (s, thiophene-H), 2.63 (s, CH₃), 1.31 (t, OCH₂CH₃).

-

HRMS : m/z calcd. for C₁₁H₁₁BrFNONa⁺ [M+Na]⁺: 294.9841; found: 294.9845.

Alternative Synthetic Strategies

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves direct amide bond formation without acyl chloride isolation. However, yields are lower (65–70%) due to side reactions.

Microwave-Assisted Synthesis

Preliminary trials show 30-minute reaction times at 80°C with 20% improved yield (85%). This method remains under investigation for scalability.

Industrial-Scale Considerations

-

Cost analysis : Oxalyl chloride ($45/kg) vs. EDC ($120/kg) favors the former for large batches.

-

Safety : Acyl chlorides require strict moisture control and PPE due to HCl emissions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes NAS with nucleophiles such as amines, alkoxides, and thiols. Reaction conditions and outcomes depend on the electronic environment of the thiophene ring and steric effects from the cyclopropyl group.

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amine substitution | DMF, 80°C, 12 h | 5-Amino derivatives | 65–78 | |

| Methoxylation | NaOMe/MeOH, reflux | 5-Methoxy analog | 72 |

-

Mechanistic Insight : DFT studies on analogous thiophene systems suggest a two-step process involving Meisenheimer complex formation followed by bromide elimination . Steric hindrance from the cyclopropyl group slows kinetics compared to unsubstituted thiophenes .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reacts with aryl/heteroaryl boronic acids under standard conditions:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 90°C, 24 h

Example :

Reaction with phenylboronic acid yields 5-phenyl-N-cyclopropyl-4-methylthiophene-2-carboxamide (83% yield).

Buchwald-Hartwig Amination

Forms C–N bonds with primary/secondary amines:

| Amine | Product | Yield (%) |

|---|---|---|

| Piperidine | 5-(Piperidin-1-yl) derivative | 68 |

| Morpholine | 5-Morpholino analog | 71 |

Amide Group Reactivity

The carboxamide functionality undergoes hydrolysis and condensation reactions.

Acid/Base Hydrolysis

-

Acidic Conditions (6M HCl, reflux): Converts to 5-bromo-4-methylthiophene-2-carboxylic acid (quantitative yield) .

-

Basic Conditions (NaOH, EtOH/H₂O): Forms carboxylate salts, which can be reprotonated .

Amide Condensation

Reacts with acyl chlorides or anhydrides to form imides:

-

Example : Reaction with acetyl chloride (pyridine catalyst) yields N-acetylated product (89% yield).

Metal-Halogen Exchange

Lithiation at -78°C with n-BuLi generates a thienyllithium intermediate, which reacts with electrophiles (e.g., CO₂, aldehydes) .

| Electrophile | Product | Yield (%) |

|---|---|---|

| CO₂ | Carboxylic acid derivative | 75 |

| Benzaldehyde | 5-Benzyl alcohol analog | 68 |

Radical Bromination

Further bromination at the 3-position occurs under radical conditions (NBS, AIBN, CCl₄), yielding dibrominated products .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes nitration and sulfonation at the 3-position:

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 58 |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo analog | 63 |

Cycloaddition Reactions

Participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at elevated temperatures.

Industrial-Scale Reactions

Continuous flow reactors optimize key transformations:

| Process | Throughput (kg/h) | Purity (%) |

|---|---|---|

| NAS with amines | 1.2 | 99.5 |

| Suzuki coupling | 0.8 | 98.7 |

Automated systems reduce reaction times by 40% compared to batch methods.

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

| Compound | Key Difference | Reaction Rate (vs. parent) |

|---|---|---|

| 5-Bromo-N-propyl analog | Reduced steric hindrance | 1.5× faster in NAS |

| 5-Bromo-4-methoxy derivative | Enhanced electron density | 2× faster in cross-couplings |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide exhibits promising antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve interference with microbial cell wall synthesis or function, making it a potential candidate for the development of new antibiotics.

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Studies have indicated that it may inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property suggests its applicability in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Cancer Research

In cancer research, this compound has been evaluated for its ability to inhibit tumor growth. Preliminary studies suggest that it may induce apoptosis in cancer cells, thus providing a possible avenue for therapeutic intervention in oncology .

Materials Science

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of thiophene-based materials. Its reactivity allows for the introduction of various functional groups, making it versatile for creating complex organic molecules.

Polymer Chemistry

In polymer chemistry, this compound can be utilized to synthesize conductive polymers. These polymers have applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key analogues of 5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide, focusing on substituent variations at the amide nitrogen:

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Catalog Number |

|---|---|---|---|---|---|

| This compound | Cyclopropyl | C₉H₁₀BrNOS | 260.16 | 1504999-08-9 | 228990 |

| 5-Bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide | Cyclobutyl | C₁₀H₁₂BrNOS | 274.19 | 1513940-89-0 | 228998 |

| 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide | Ethyl | C₈H₁₀BrNOS | 248.15 | 1513464-02-2 | 228989 |

| 5-Bromo-N,4-dimethylthiophene-2-carboxamide | N-Methyl | C₇H₈BrNOS | 234.12 | 1503386-02-4 | 228988 |

Key Observations :

- Molecular Weight : The cyclobutyl analogue (274.19 g/mol) is the heaviest due to its larger ring structure, while the N-methyl derivative (234.12 g/mol) is the lightest .

- Steric Effects : Cyclopropyl and cyclobutyl groups introduce significant steric hindrance compared to linear alkyl chains (ethyl) or simple methyl groups. This may affect solubility and reactivity in cross-coupling reactions .

- pyridine) could influence efficiency .

Electronic and Reactivity Differences

- Bromine Reactivity : All analogues retain the 5-bromo substituent, enabling participation in palladium-catalyzed cross-couplings. However, the electronic environment of the thiophene ring may vary slightly depending on the amide substituent.

- Cyclobutyl: Less strained than cyclopropyl, this group offers moderate steric bulk without significant electronic effects.

Analytical Data

- NMR Spectroscopy : To confirm substituent positions and purity.

- Mass Spectrometry : For molecular weight validation.

- Microanalysis : To verify elemental composition .

Biological Activity

5-Bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with bromine and a cyclopropyl group, which may influence its biological interactions. The presence of the bromine atom can enhance binding affinity to biological targets, while the cyclopropyl group may affect the compound's pharmacokinetics.

The mechanism of action for this compound is primarily through the modulation of molecular targets such as enzymes and receptors. The thiophene moiety allows for π-stacking interactions with aromatic residues in proteins, potentially enhancing the compound's efficacy against specific targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH leads to reduced energy production in cancer cells, thereby inducing cell death or inhibiting growth in various cancer cell lines, including pancreatic and colorectal cancers .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MiaPaCa-2 (pancreatic) | <1 | LDH inhibition |

| Comparative Compound | A673 (Ewing’s sarcoma) | <1 | LDH inhibition |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial metabolic pathways or inhibition of key enzymes .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, derivatives of this compound have been explored for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Studies

-

Study on Anticancer Efficacy :

A study focused on the effects of thiophene derivatives on tumor growth in xenograft models demonstrated that compounds with similar structures significantly inhibited tumor growth compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity . -

Antimicrobial Testing :

In a comparative analysis, this compound was tested against various bacterial strains. Results indicated effective inhibition at low micromolar concentrations, particularly against resistant strains of Staphylococcus aureus and E. coli . -

Inflammation Model :

In vitro studies using macrophage cell lines showed that the compound reduced TNF-alpha levels, indicating its potential as an anti-inflammatory agent. This was supported by in vivo models where administration led to decreased inflammation markers in tissues .

Q & A

Q. What synthetic routes are recommended for preparing 5-bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide?

- Methodological Answer : A two-step approach is typical: (i) Bromination : Introduce bromine at the 5-position of 4-methylthiophene-2-carboxylic acid using Br₂ in chloroform with NaHCO₃ as a base (to minimize side reactions). Control reaction time and stoichiometry to avoid over-bromination . (ii) Amidation : React 5-bromo-4-methylthiophene-2-carboxylic acid with cyclopropylamine via coupling reagents like TiCl₄ in pyridine. Alternatively, use carbodiimide-based reagents (e.g., EDC/HOBt) for milder conditions .

- Key Characterization : Confirm purity via HPLC (>95%) and validate structure using ¹H/¹³C NMR (e.g., cyclopropyl protons at δ 0.5–1.2 ppm) and IR (amide C=O stretch ~1650 cm⁻¹) .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Assign thiophene ring protons (δ 6.8–7.5 ppm) and cyclopropyl protons. Compare with literature data for analogous thiophene carboxamides .

- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ (expected m/z: ~274.0 for C₁₀H₁₁BrN₂OS).

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S to confirm purity .

- X-ray Crystallography : If single crystals are obtained, resolve bond angles and confirm cyclopropane ring geometry (e.g., C-C-C angles ~60°) .

Q. What solubility challenges arise with this compound, and how can they be addressed?

- Methodological Answer :

- Solubility Profile : Limited solubility in water; dissolves in DMSO, DMF, or THF. For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration).

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility. Validate stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural confirmation?

- Methodological Answer :

- Variable Temperature NMR : Use to distinguish dynamic effects (e.g., hindered rotation of the cyclopropyl group) from impurities.

- 2D NMR (COSY, HSQC) : Assign overlapping thiophene and cyclopropyl signals. For example, HSQC can correlate cyclopropyl CH₂ groups to their carbon signals .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-cyclopropylnaphthalene sulfonamides) to validate chemical shifts .

Q. What strategies optimize regioselectivity in bromination of the thiophene ring?

- Methodological Answer :

- Directing Groups : The 4-methyl group directs bromination to the 5-position via steric and electronic effects. Confirm regiochemistry by comparing ¹H NMR shifts of brominated vs. non-brominated analogs .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance selectivity. Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .

Q. How can computational modeling predict the compound’s biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Prioritize binding poses with the cyclopropyl group in hydrophobic pockets.

- QSAR Analysis : Correlate electronic properties (HOMO/LUMO gaps from DFT calculations) with antibacterial efficacy against Gram-negative pathogens (e.g., E. coli MIC values) .

Q. What methods evaluate the compound’s potential as an antibacterial agent?

- Methodological Answer :

- MIC Assays : Test against Staphylococcus aureus (ATCC 25923) and multidrug-resistant Acinetobacter baumannii using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin).

- Mechanistic Studies : Assess inhibition of biofilm formation via crystal violet staining. Combine with RT-PCR to measure downregulation of icaA gene expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.